molecular formula C26H30ClNO2 B1404266 (3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride CAS No. 257938-65-1

(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride

Cat. No. B1404266
CAS RN: 257938-65-1
M. Wt: 424 g/mol
InChI Key: DBRGIZDNXHTYKA-IKNMZVPDSA-N
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Description

The description of a chemical compound typically includes its molecular formula, structure, and the type of chemical compound it is (for example, an organic compound, inorganic compound, etc.). It may also include information on where it is commonly found or used .


Synthesis Analysis

Synthesis analysis involves studying how the compound is synthesized. This could involve multiple steps, each involving different reactants and conditions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques used for this can include X-ray crystallography, NMR spectroscopy, and others .


Chemical Reactions Analysis

This involves studying the chemical reactions the compound undergoes. This can include reactions with other compounds under various conditions, and studying the products of these reactions .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .

Safety And Hazards

Safety and hazard analysis involves studying the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential new uses for the compound, or new methods of synthesizing it .

properties

IUPAC Name

(3R,4R)-1-[(1R)-1-phenylethyl]-4-(4-phenylmethoxyphenyl)piperidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2.ClH/c1-20(22-10-6-3-7-11-22)27-17-16-25(26(28)18-27)23-12-14-24(15-13-23)29-19-21-8-4-2-5-9-21;/h2-15,20,25-26,28H,16-19H2,1H3;1H/t20-,25-,26+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRGIZDNXHTYKA-IKNMZVPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C(C2)O)C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@@H]([C@H](C2)O)C3=CC=C(C=C3)OCC4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride
Reactant of Route 2
(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride
Reactant of Route 3
(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride
Reactant of Route 4
Reactant of Route 4
(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride
Reactant of Route 5
(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride
Reactant of Route 6
(3R,4R)-1-[(1R)-1-Phenylethyl]-4-[4-(phenylmethoxy)phenyl]-3-piperidinol hydrochloride

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